Carbofuran
Overview
Description
Carbofuran is a highly toxic carbamate pesticide widely used to control insects on various field crops, including potatoes, corn, and soybeans . It is a systemic insecticide, meaning it is absorbed by the plant through the roots and distributed throughout the plant’s organs, where it reaches insecticidal concentrations . This compound is known for its high toxicity and is marketed under trade names such as Furadan and Curater .
Mechanism of Action
Target of Action
Carbofuran primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
This compound inhibits the action of AChE, leading to an accumulation of acetylcholine at the junction of the nerve cell and the receptor sites . This accumulation causes the nerve to fire continuously, leading to tremors, convulsions, and potentially death .
Biochemical Pathways
The degradation of this compound in bacteria has revealed certain conserved themes in metabolic pathways. These include the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates . Further genetic, metabolic, and biochemical analyses have provided insights into mechanisms like horizontal gene transfer and enzyme promiscuity, which drive the evolution of the degradation phenotype .
Pharmacokinetics
This compound exhibits toxicity through reversible inhibition of AChE . The half-life of this compound phenol, a metabolite of this compound, is relatively short, ranging from 4.3 to 4.8 hours . This suggests that this compound is metabolized and excreted relatively quickly in the body .
Result of Action
The inhibition of AChE by this compound leads to an overstimulation of nerve cells, causing symptoms such as tremors and convulsions . In severe cases, this can lead to respiratory failure and death .
Action Environment
This compound is moderately soluble in water and has a high potential for leaching to groundwater . The degradation of this compound is influenced by environmental factors such as soil organic matter composition and pH . For instance, this compound is broken down more rapidly in alkaline soil compared to neutral or acidic soils .
Biochemical Analysis
Biochemical Properties
Carbofuran exhibits toxicity mediated by the same mechanism as that of the notorious V-series nerve agents . It is known to interact with acetylcholinesterase, an enzyme crucial for nerve function, inhibiting its activity . This interaction disrupts normal biochemical reactions in the nervous system, leading to a variety of symptoms.
Cellular Effects
This compound has been found to affect cellular autophagy and developmental senescence through the impairment of Nrf2 signaling . It also alters centrosome and spindle organization, and delays cell division in oocytes and mitotic cells . Furthermore, this compound has been shown to accelerate cellular senescence .
Molecular Mechanism
This compound’s molecular mechanism of action involves the rapid inhibition of cholinesterase activity . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors .
Temporal Effects in Laboratory Settings
This compound has been found to cause a variety of nervous system effects from acute exposures, including headache, sweating, nausea, diarrhea, chest pains, blurred vision, anxiety, and general muscular weakness . These effects are largely due to this compound’s rapid inhibition of cholinesterase activity, and are generally reversible once exposure ceases .
Dosage Effects in Animal Models
The oral LD50 for dogs is 19 mg/kg, indicating its high toxicity . Young animals can be intoxicated by a lower dose than that required for adults because of their underdeveloped enzymatic system .
Metabolic Pathways
This compound is metabolized through hydrolysis, photolysis, and microbial degradation . Genetic and metabolic analysis of the this compound catabolic pathway in Novosphingobium sp. KN65.2 revealed several novel this compound degradation products .
Transport and Distribution
This compound is moderately soluble in water, is relatively volatile and, based on its chemical properties, has a high potential for leaching to groundwater . It is not persistent in soil but may persist in water under some conditions .
Subcellular Localization
For instance, it has been shown to alter centrosome and spindle organization within cells
Preparation Methods
Carbofuran is synthesized through a multi-step process. The primary synthetic route involves the alkylation of 1,2-cyclohexanedione with a beta-methallyl compound, followed by a Claisen rearrangement to produce this compound phenol . The phenol is then reacted with methyl isocyanate to form the final product, this compound . Industrial production methods typically follow this synthetic route, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Carbofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound phenol and other metabolites.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce this compound phenol and methylamine.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are this compound phenol and other related metabolites .
Scientific Research Applications
Carbofuran has several scientific research applications:
Comparison with Similar Compounds
Carbofuran is compared with other carbamate pesticides such as carbaryl and aldicarb . While all these compounds inhibit cholinesterase, this compound is unique due to its high toxicity and systemic action . Similar compounds include:
Carbaryl: Less toxic than this compound and primarily used for controlling pests on fruits and vegetables.
Aldicarb: Highly toxic like this compound but used mainly for soil treatment to control nematodes and insects.
This compound’s high toxicity and systemic properties make it a potent pesticide, but also pose significant risks to human health and the environment .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEPRVBVGDRKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBOFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020249 | |
Record name | Carbofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH], Solid, COLOURLESS CRYSTALS., Odorless, white or grayish, crystalline solid., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.] | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbofuran | |
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URL | https://haz-map.com/Agents/253 | |
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Record name | Carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | CARBOFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CARBOFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/287 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Carbofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |
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Solubility |
0.07 % at 77 °F (NIOSH, 2023), In water, 351 mg/L at 25 °C, In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C), Unstable in alkaline media. Stable in acidic and neutral media., Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene, 150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene, 0.32 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.07, (77 °F): 0.07% | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |
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Record name | Carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | CARBOFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Carbofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.18 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.180 g/cu cm, 1.2 g/cm³, 1.18 | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CARBOFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |
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Record name | CARBOFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CARBOFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/287 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Carbofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
2e-05 mmHg at 91.4 °F (EPA, 1998), 0.00000054 [mmHg], 0.072 mPa /5.4X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 33 °C: 0.0027, (77 °F): 0.000003 mmHg | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbofuran | |
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URL | https://haz-map.com/Agents/253 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | CARBOFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/287 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Color/Form |
White, crystalline solid, White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]., Colorless crystals | |
CAS No. |
1563-66-2 | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Carbofuran [ANSI:BSI:ISO] | |
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Record name | carbofuran | |
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Record name | 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, 7-(N-methylcarbamate) | |
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Record name | Carbofuran | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9020249 | |
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Record name | CARBOFURAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |
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Record name | Carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CARBOFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/287 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/FB903210.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
302 to 307 °F (EPA, 1998), 153.2 °C, Melting point = 153-154 °C (pure); 150-152 °C (technical), 150 - 152 °C, 153 °C, 304 °F | |
Record name | CARBOFURAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2809 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CARBOFURAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carbofuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CARBOFURAN | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CARBOFURAN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/287 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Carbofuran | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.